(S)-N-Propylpyrrolidine-2-carboxamide
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Overview
Description
(S)-N-Propylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a propyl group and a carboxamide functional group. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of (S)-N-Propylpyrrolidine-2-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide in the presence of a strong base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(S)-N-Propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the propyl group or the nitrogen atom of the pyrrolidine ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.
Scientific Research Applications
(S)-N-Propylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-N-Propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-N-Propylpyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:
N-Methylpyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of a propyl group.
N-Ethylpyrrolidine-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.
N-Butylpyrrolidine-2-carboxamide: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2S)-N-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
ITPBGPDKSKEXEA-ZETCQYMHSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCCNC(=O)C1CCCN1 |
Origin of Product |
United States |
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